molecular formula C10H8FNOS2 B2990099 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione CAS No. 1043909-81-4

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B2990099
CAS No.: 1043909-81-4
M. Wt: 241.3
InChI Key: KSNYEMCADDCKOJ-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione is a synthetic thiazolidine derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a 4-fluorobenzoyl group attached to a thiazolidine-2-thione heterocyclic core, a privileged scaffold known to confer a wide range of biological activities . While specific biological data for this compound may be limited, its structural features are closely related to other thiazolidine-2-thiones and 2,4-thiazolidinediones (TZDs) that have been extensively studied for their potent pharmacological properties . Thiazolidine-based compounds are recognized for their application as antidiabetic agents, primarily through their action as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) . Furthermore, this class of compounds has demonstrated promising anticancer activity in various experimental models by disrupting the cell cycle, inducing apoptosis, and inhibiting tumor angiogenesis . The presence of the fluorine atom on the benzoyl group is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacological probe to investigate pathways related to diabetes, cancer, and infectious diseases. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

(4-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNYEMCADDCKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-fluorobenzoyl chloride with 1,3-thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The fluorobenzoyl group may enhance the compound’s binding affinity to its targets, while the thione group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Purity
3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione C₁₀H₈FNO₂S₂ 251.37 1092291-23-0 4-Fluorobenzoyl 95%
3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione C₁₁H₁₁NO₂S₂ 253.34 134821-22-0 4-Methoxybenzoyl ≥97%
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione C₁₂H₁₃NO₂S₂ 283.03* 1092332-44-9 4-Ethoxybenzoyl 95%
3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione C₁₂H₁₃NO₃S₂ 283.03 N/A 3,4-Dimethoxybenzoyl 95%

*Note: Molecular weight discrepancies exist in literature.

Key Observations:

Substituent Effects on Molecular Weight :

  • Fluorine (4-F) and methoxy (4-OCH₃) groups minimally affect molecular weight (~2–3 g/mol difference).
  • Ethoxy (4-OC₂H₅) and dimethoxy (3,4-OCH₃) groups increase molecular weight by ~30 g/mol due to additional carbon and oxygen atoms.

Purity and Synthesis :

  • The 4-methoxy derivative is synthesized at ≥97% purity (ISO-certified), indicating optimized industrial processes .
  • Other analogs (e.g., 4-ethoxy) are typically reported at 95% purity, reflecting standard laboratory-grade synthesis .

Biological Activity

The compound 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazolidine ring substituted with a 4-fluorobenzoyl group. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

1. Cytotoxicity

Research indicates that thiazolidine derivatives exhibit varying levels of cytotoxicity against different cancer cell lines. For instance, studies have shown that certain thiazolidine derivatives can reduce cell viability significantly at specific concentrations. In one study, compounds demonstrated cell viability ranging from 68% to 90% at doses of 5.0 µg/mL and 10.0 µg/mL respectively, suggesting that modifications to the thiazolidine structure can enhance or mitigate cytotoxic effects .

Concentration (µg/mL) Cell Viability (%)
5.068 - 90
10.054 - 84

2. Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies, particularly as an inhibitor of xanthine oxidase (XO). For example, a derivative similar to This compound exhibited an IC50 value of 3.56 μmol/L for XO inhibition, which is significantly more potent than allopurinol, a standard treatment for gout . This suggests potential applications in managing hyperuricemia.

3. Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Some studies reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) below 0.5 µg/mL against S. aureus .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives often correlates with their structural characteristics. The presence of electron-withdrawing groups such as fluorine enhances the compound's reactivity and interaction with biological targets. For example, the 4-fluorophenyl-sulfonyl moiety in related compounds was found to be crucial for XO inhibitory activity .

Case Study: Antiviral Activity

In a study examining antiviral properties, thiazolidine derivatives were tested against Bovine Viral Diarrhea Virus (BVDV). Some compounds demonstrated significant inhibitory effects on viral replication with EC50 values as low as 0.7 µM . This highlights the potential of these compounds in developing antiviral therapies.

Case Study: Antibiofilm Activity

Research has also focused on the antibiofilm activity of thiazolidine derivatives against pathogenic bacteria. Compounds were shown to reduce biofilm formation significantly at concentrations equal to their MICs, indicating their potential in treating biofilm-related infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclization of thiourea intermediates derived from 4-fluorobenzoyl derivatives and aryl isothiocyanates. For example, acid-catalyzed cyclization of 1-(4-fluorobenzoyl)thioureas yields thiazolidine-2-thione derivatives (e.g., using HCl or H2SO4 at 60–80°C). Optimization involves adjusting stoichiometry, temperature, and solvent polarity (e.g., DMF vs. ethanol). Reaction progress can be monitored via TLC or HPLC, with yields typically ranging from 65% to 85% under optimized conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the fluorobenzoyl moiety (e.g., aromatic protons at δ 7.2–8.1 ppm) and thiazolidine ring protons (δ 3.5–4.5 ppm).
  • FT-IR : Identify characteristic C=O (1680–1720 cm<sup>−1</sup>) and C=S (1220–1280 cm<sup>−1</sup>) stretches.
  • X-ray crystallography : Resolve bond lengths (e.g., C–S bond ~1.68 Å) and dihedral angles to validate the planar thiazolidine-thione structure .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Test in buffers (pH 1–12) at 25°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (e.g., absorbance at λmax ≈ 260 nm).
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C for thiazolidine derivatives).
  • Light sensitivity : Store in amber vials and assess photodegradation under UV/visible light exposure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to map electron density distributions.
  • Identify electrophilic centers (e.g., sulfur atoms in the thione group) using molecular electrostatic potential (MEP) surfaces.
  • Compare activation energies for reactions with nucleophiles (e.g., amines, thiols) to prioritize experimental targets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer :

  • Dose-response standardization : Use IC50 values normalized to cell viability assays (e.g., MTT or resazurin) across multiple cell lines (e.g., HeLa, MCF-7).
  • Metabolic interference checks : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to identify significant differences in bioactivity (p < 0.05) .

Q. How can factorial design optimize the synthesis of derivatives for enhanced antimicrobial activity?

  • Methodological Answer :

  • Variables : Select factors like reactant molar ratio (1:1 to 1:3), temperature (50–100°C), and catalyst loading (0.5–2 mol%).
  • Response surface methodology (RSM) : Use a central composite design (CCD) to model yield and bioactivity (e.g., MIC against S. aureus).
  • Validation : Synthesize top-predicted derivatives and confirm activity via broth microdilution assays .

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